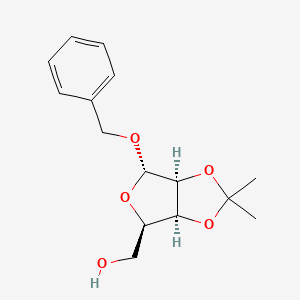

Phenylmethyl 2,3-O-(1-methylethylidene)-a-D-lyxofuranoside

Description

Properties

Molecular Formula |

C15H20O5 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |

InChI |

InChI=1S/C15H20O5/c1-15(2)19-12-11(8-16)18-14(13(12)20-15)17-9-10-6-4-3-5-7-10/h3-7,11-14,16H,8-9H2,1-2H3/t11-,12+,13+,14+/m1/s1 |

InChI Key |

GRUFVKVDZZDQIO-RFGFWPKPSA-N |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@@H]([C@H]2O1)OCC3=CC=CC=C3)CO)C |

Canonical SMILES |

CC1(OC2C(OC(C2O1)OCC3=CC=CC=C3)CO)C |

Origin of Product |

United States |

Preparation Methods

Protection of Hydroxyl Groups by Isopropylidene Formation

- The 2,3-hydroxyl groups of α-D-lyxofuranoside are selectively protected by forming a 1-methylethylidene (isopropylidene) acetal.

- This is typically achieved by reacting the sugar with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under controlled conditions.

- The isopropylidene group stabilizes the sugar ring and prevents unwanted side reactions at these positions during subsequent steps.

Benzylation of Hydroxyl Groups

- The phenylmethyl (benzyl) group is introduced by benzylation of free hydroxyl groups using benzyl bromide as the alkylating agent.

- A strong base such as sodium hydride (NaH) is used to deprotonate the hydroxyl groups, generating alkoxide ions that react with benzyl bromide.

- The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at low temperatures (e.g., -5 °C initially) to control reactivity and then warmed to room temperature for completion.

- For example, 1,2-O-isopropylidene-3-O-benzyl-4-hydroxymethyl-α-D-ribofuranose can be treated with sodium hydride in DMF at -5 °C for 1 hour, followed by addition of benzyl bromide and stirring at 20 °C for 16 hours to yield the benzylated product with high yield (~84.2%).

Purification and Isolation

- After completion of the benzylation reaction, the mixture is quenched with water to deactivate residual sodium hydride.

- The product is extracted into an organic solvent such as dichloromethane.

- The organic phase is washed and then subjected to recrystallization using solvents like cyclohexane and ethyl acetate to obtain the pure Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-lyxofuranoside as a white solid.

| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Protection | Acetone, acid catalyst (e.g., p-TsOH) | Room temp | Several hours | Not specified | Formation of 2,3-O-isopropylidene acetal |

| 2. Benzylation | Sodium hydride (60% purity), benzyl bromide, DMF | -5 °C to 20 °C | 1 h (base addition), 16 h (benzyl bromide reaction) | 84.2 | Controlled addition of NaH and benzyl bromide |

| 3. Workup & Purification | Water quench, dichloromethane extraction, recrystallization (cyclohexane/ethyl acetate) | Room temp | - | - | Isolation of pure product |

- The use of sodium hydride as a base in DMF is critical for efficient deprotonation and benzylation of hydroxyl groups without side reactions.

- Low temperature during base addition (-5 °C) minimizes decomposition and side reactions.

- Extended reaction time (16 hours) at room temperature ensures complete benzylation.

- The isopropylidene protecting group is stable under these conditions, allowing selective functionalization.

- The overall yield of 84.2% for the benzylation step indicates a high efficiency and reproducibility of the method.

- The purity of the final product is enhanced by recrystallization, which is essential for downstream applications in synthetic carbohydrate chemistry.

The preparation of Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-lyxofuranoside involves:

- Selective protection of the 2,3-hydroxyl groups as an isopropylidene acetal.

- Benzylation of free hydroxyl groups using sodium hydride and benzyl bromide in DMF.

- Careful control of reaction temperature and time to maximize yield and purity.

- Purification by extraction and recrystallization.

This method is well-documented, efficient, and yields a high-purity product suitable for further synthetic applications.

Chemical Reactions Analysis

Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-lyxofuranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl group, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phenylmethyl 2,3-O-(1-methylethylidene)-a-D-lyxofuranoside exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties. For example, compounds similar to this compound demonstrated effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| A | 64 | E. coli |

| B | 32 | Staphylococcus aureus |

| C | 128 | Candida albicans |

Anticancer Potential

Research indicates that this compound may exhibit cytotoxicity against cancer cell lines. For instance, studies involving similar glycosides have shown promising results in inhibiting the proliferation of human cancer cells such as HCT-116 and MCF-7 .

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HCT-116 | 7.52 |

| MCF-7 | 5.00 |

Case Studies

Several studies have documented the effectiveness of this compound in various experimental settings:

- Antimicrobial Screening : A study evaluated the compound's efficacy against multiple microbial strains using the well diffusion method. Results indicated significant inhibition zones compared to control groups .

- Cytotoxicity Assay : Another investigation assessed the cytotoxic effects on different cancer cell lines, revealing that compounds with similar structural features exhibited selective cytotoxicity towards malignant cells while sparing normal cells .

- Enzyme Inhibition Studies : Research has also suggested that this compound may inhibit specific enzymes relevant to metabolic disorders, providing a potential avenue for therapeutic applications in conditions like diabetes and obesity .

Mechanism of Action

The mechanism of action of Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-lyxofuranoside involves its interaction with specific molecular targets and pathways. As a glycoside, it can participate in glycosylation reactions, where it transfers its glycosyl moiety to acceptor molecules. This process is mediated by glycosyltransferases and other enzymes, leading to the formation of glycosidic bonds. The specific molecular targets and pathways involved depend on the context of its application, such as in biological systems or synthetic chemistry.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical differences between the target compound and its analogs:

Stereochemical and Reactivity Differences

- Lyxofuranose vs. Mannofuranose: The lyxo configuration (axial 4-OH in lyxose vs. equatorial 4-OH in mannose) alters hydrogen-bonding patterns and reactivity. For example, lyxofuranosides are less common in natural products, making them valuable for designing non-natural glycosides .

- Ribofuranose Derivatives: Ribose-based analogs (e.g., ) are pivotal in RNA-related synthesis. The β-D-ribofuranoside in lacks a benzyl group, favoring methyl protection, which simplifies deprotection steps compared to benzyl groups .

- Modified Derivatives: The 5-keto and oxime groups in introduce nucleophilic reactivity, enabling click chemistry or further functionalization, unlike the parent lyxofuranoside.

Thermodynamic and Stability Data

- Isopropylidene Stability : The 2,3-O-isopropylidene group in all compounds resists acidic conditions but is cleavable under mild aqueous acid (e.g., acetic acid/water). This stability is critical for multi-step syntheses .

- Trityl Group Impact : The 6-O-trityl group in enhances steric hindrance, reducing reaction rates at the 6-position but improving regioselectivity .

Biological Activity

Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-lyxofuranoside, also known by its CAS number 20786-73-6, is a glycoside compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : C₁₅H₂₀O₅

- Molecular Weight : 280.32 g/mol

- Melting Point : 80-83 °C

- Boiling Point : 398.6 ± 42.0 °C (predicted)

- Density : 1.24 ± 0.1 g/cm³ (predicted)

- pKa : 14.14 ± 0.10 (predicted) .

Anticancer Properties

Recent studies have indicated that Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-lyxofuranoside exhibits significant anticancer properties. It has shown efficacy against various neoplastic disorders, including:

- Breast Cancer : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest.

- Lung Cancer : The compound displayed cytotoxic effects on lung cancer cell lines, suggesting its potential as a therapeutic agent in lung cancer treatment.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Research indicates that it may inhibit viral replication through various mechanisms, including:

- Interference with viral entry into host cells.

- Inhibition of viral polymerases.

These mechanisms were particularly noted in studies involving influenza and other RNA viruses .

The biological activity of Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-lyxofuranoside can be attributed to several mechanisms:

- Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed, leading to apoptosis in cancer cells.

- Inhibition of Glycosidases : As a glycoside, it may inhibit certain glycosidases involved in cancer cell metabolism.

Study on Anticancer Effects

A study published in a peer-reviewed journal examined the effects of Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-lyxofuranoside on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Study on Antiviral Activity

Another study focused on the antiviral activity against influenza virus. The compound was tested in vitro and demonstrated a reduction in viral titers by up to 70% at concentrations ranging from 10 to 50 µM. The study suggested that Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-lyxofuranoside could serve as a lead compound for developing antiviral therapies .

Summary Table of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | Significant (various cancers) | Induces apoptosis, inhibits proliferation |

| Antiviral | Moderate | Inhibits viral replication |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.